molecular formula C14H13NO4S2 B2417598 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 303793-09-1

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2417598
CAS No.: 303793-09-1
M. Wt: 323.38
InChI Key: WCTOQHZQAPZILK-FLIBITNWSA-N
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Description

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that integrates elements of both aromatic and heterocyclic chemistry. Its molecular structure includes a thiazolidine ring fused with a propanoic acid moiety and substituted with a methoxyphenyl group, making it a molecule of interest in multiple fields of scientific research.

Properties

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-3-9(7-10)8-11-13(18)15(14(20)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOQHZQAPZILK-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid generally involves multi-step organic synthesis. One common synthetic route includes the following steps:

  • Formation of the thiazolidine ring: Reacting a 3-methoxybenzaldehyde with cysteine under acidic conditions leads to the formation of the thiazolidine ring.

  • Functional group modification: Introducing propanoic acid moiety is achieved through subsequent reactions involving esterification and hydrolysis.

Industrial Production Methods

In industrial settings, the production methods are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and the use of high-throughput screening for catalyst optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides and sulfones.

  • Reduction: The reduction of the carbonyl group within the thiazolidine ring can produce corresponding alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at the aromatic methoxyphenyl group.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used for reduction processes.

  • Substitution: Reagents like bromine, chlorine for halogenation, and strong nucleophiles like Grignard reagents.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various halogenated and alkylated compounds.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. In a study evaluating various derivatives, it was found that compounds similar to 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could outperform traditional antibiotics in some cases .

Antifungal Activity

The antifungal efficacy of thiazolidinone derivatives has also been explored extensively. Studies indicate that certain derivatives possess MIC values as low as 0.004 mg/mL against specific fungal strains, showcasing their potential as effective antifungal agents . The compound's structural features contribute to its interaction with fungal cell membranes, inhibiting growth and proliferation.

Anticancer Potential

Emerging research suggests that thiazolidinone derivatives may exhibit anticancer properties. Preliminary studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further investigations are necessary to elucidate the specific pathways affected by 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid.

Case Studies and Research Findings

Several research studies have documented the applications of thiazolidinone derivatives:

  • Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial activities of various thiazolidinone derivatives against multiple bacterial strains, establishing a correlation between structural modifications and enhanced activity .
  • Fungal Resistance : Another investigation focused on the antifungal properties of modified thiazolidinones, demonstrating their effectiveness against resistant fungal strains, which is critical in the context of rising antifungal resistance globally .
  • Mechanistic Studies : Research has begun to uncover the mechanisms through which these compounds exert their effects on cancer cells, suggesting pathways such as apoptosis induction and cell cycle arrest as potential targets for therapeutic intervention .

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the propanoic acid moiety play crucial roles in binding and modulating the activity of these targets. Pathways involved include inhibition of microbial growth through enzyme disruption and modulation of cellular processes through receptor binding.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: Combines aromatic, heterocyclic, and carboxylic acid functionalities.

  • Versatility: Engages in a wide range of chemical reactions.

Similar Compounds

  • 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

  • 2-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

  • 5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

These compounds share the thiazolidine ring or aromatic substitution patterns but differ in specific functional groups and overall structural configuration, resulting in varied chemical and biological properties.

Biological Activity

The compound 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS No. 302824-30-2) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, supported by various studies and data.

Basic Information

PropertyValue
Molecular FormulaC₁₄H₁₃N₁O₄S₂
Molecular Weight323.39 g/mol
CAS Number302824-30-2
Structural FormulaStructural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Study Findings

  • In Vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition at concentrations ranging from 10 to 100 µM.
  • Comparative Analysis : When compared to standard antibiotics, this compound exhibited comparable or superior activity against resistant strains.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of the compound were evaluated using various cancer cell lines to assess its potential as an antitumor agent.

Results Summary

Cell LineIC₅₀ (µM)Comparison with Doxorubicin (IC₅₀)
K562 (Leukemia)83.200.57
HeLa (Cervical)>1000.15
MCF-7 (Breast)>1000.12

The results indicate that while the compound shows some cytotoxic effects, it is significantly less potent than established chemotherapeutic agents like doxorubicin .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to various biological targets.

Binding Affinity Data

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These findings suggest that the compound has a strong affinity for PPARγ, which is implicated in various metabolic processes and diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, researchers evaluated the antimicrobial activity of thiazolidinone derivatives, including our compound. The study demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable impact on resistant strains .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor potential of thiazolidinone derivatives in vivo using mouse models. The study reported that treatment with the compound led to a reduction in tumor size compared to control groups, although further studies are needed to elucidate the mechanisms involved .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step reactions, typically starting with condensation of a pyrazole precursor with thiazolidinone derivatives. Key steps include:

  • Condensation : Use of 3-methoxyphenylaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate .
  • Cyclization : Employing chloroacetic acid or its derivatives in the presence of sodium acetate to form the thiazolidinone core .
  • Final functionalization : Propanoic acid side chain introduction via alkylation or Michael addition under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Optimization strategies :

  • Catalysts : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity during cyclization .
  • Solvents : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF-acetic acid mixtures) ensures ≥95% purity .

Data reference : The compound has a molecular formula of C₂₃H₁₉N₃O₄S₂ and molecular weight 465.5 g/mol .

Q. How can spectroscopic techniques confirm the structural integrity and stereochemistry of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 8.39 ppm (d, aromatic protons) and δ 3.8–4.2 ppm (methylene protons adjacent to the thiazolidinone ring) confirm substitution patterns .
    • ¹³C NMR : Signals at ~170 ppm (C=O of thiazolidinone) and ~125 ppm (aromatic carbons) validate the core structure .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
  • X-ray crystallography : Resolves Z-configuration of the exocyclic double bond (e.g., dihedral angles <10° between thiazolidinone and methoxyphenyl groups) .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Enzyme inhibition :
    • α-Amylase/urease assays : Measure IC₅₀ values via spectrophotometric methods (e.g., DNSA reagent for α-amylase activity) .
    • Kinase assays : Use ADP-Glo™ kinase kits to assess inhibition of tyrosine kinases .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values typically ranging 10–50 µM .
  • Antimicrobial activity : Broth microdilution against E. coli and S. aureus (MIC values reported as 25–100 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data (e.g., hydrolysis under varying pH)?

  • pH-dependent stability :
    • Neutral pH (7.0) : Stable for >48 hours in aqueous buffers (PBS) .
    • Basic conditions (pH >9) : Rapid hydrolysis of the thiazolidinone ring (t₁/₂ <2 hours), forming sulfhydryl byproducts .
  • Resolution strategies :
    • Use HPLC-MS to monitor degradation products and identify hydrolysis pathways.
    • Stabilize formulations with cyclodextrins or lipid-based nanoparticles to mitigate pH sensitivity .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics and therapeutic efficacy?

  • ADMET profiling :
    • Absorption : LogP ~2.5 (moderate lipophilicity) suggests oral bioavailability .
    • Metabolism : CYP3A4-mediated oxidation of the methoxyphenyl group generates polar metabolites detectable via LC-MS/MS .
  • In vivo models :
    • Anti-inflammatory efficacy : Murine collagen-induced arthritis models with daily oral dosing (10–50 mg/kg) show ~40% reduction in paw swelling .
    • Toxicity : No hepatotoxicity (ALT/AST levels <2x baseline) at therapeutic doses .

Q. How do computational methods aid in elucidating structure-activity relationships (SAR) against biological targets?

  • Molecular docking :
    • The compound binds to PPAR-γ (PDB: 3DZY) with a docking score of −9.2 kcal/mol, primarily via hydrogen bonding with Ser289 and hydrophobic interactions with the methoxyphenyl group .
  • QSAR modeling :
    • Electron-withdrawing groups (e.g., nitro substituents) on the phenyl ring enhance α-amylase inhibition (pIC₅₀ = 7.2 vs. 6.5 for methoxy derivatives) .
  • MD simulations :
    • The thiazolidinone ring maintains stable interactions with ATP-binding pockets of kinases over 100 ns trajectories .

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